Structural Elucidation and NMR Spectroscopy Profiling of (2-Fluoro-4-phenoxyphenyl)methanamine Hydrochloride
Structural Elucidation and NMR Spectroscopy Profiling of (2-Fluoro-4-phenoxyphenyl)methanamine Hydrochloride
Document Type: Technical Whitepaper Target Audience: Analytical Chemists, NMR Spectroscopists, and Medicinal Chemistry Professionals
Executive Summary & Chemical Significance
The compound (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride (CAS: 2361634-04-8) is a highly specialized fine chemical intermediate[1]. Featuring a primary amine, a fluorinated aromatic core, and a bulky phenoxy ether linkage, this molecule serves as a critical building block in modern drug discovery. Structurally related precursors, such as 2-fluoro-4-phenoxybenzaldehyde, have been explicitly utilized in the synthesis of complex pharmacological agents, including heteroaryl Rheb (Ras homolog enriched in brain) inhibitors[2].
Due to its commercial availability through specialized chemical vendors[3], it is frequently integrated into Structure-Activity Relationship (SAR) studies. Accurate structural verification of this building block is paramount; any isomeric impurities (e.g., 3-fluoro or 5-fluoro analogs) will cascade into downstream API synthesis failures. This whitepaper establishes a definitive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol to unambiguously assign its chemical structure.
Experimental Design & Causality: A Self-Validating System
As a Senior Application Scientist, I emphasize that analytical protocols must not merely be a sequence of steps, but a self-validating system . Every parameter chosen below is dictated by the physicochemical realities of the molecule.
Solvent Selection & Sample Preparation
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Protocol: Dissolve 15 mg of the analyte in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).
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The Causality: The selection of DMSO-d6 over CDCl₃ or D₂O is non-trivial. As a hydrochloride salt, the compound exhibits poor solubility in non-polar solvents. Furthermore, protic solvents like D₂O or Methanol-d4 would induce rapid deuterium exchange with the methanamine (-NH₃⁺) protons, obliterating their signal. DMSO-d6 retards this exchange, allowing the -NH₃⁺ broad singlet to be integrated and utilized as an internal validation marker for the salt form.
Instrument Parameters & Acquisition Logic
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1H NMR (400 MHz): 16 scans, relaxation delay (D1) of 2.0 seconds. The D1 is kept relatively short as proton relaxation in this small molecule is efficient, allowing for rapid high-signal acquisition.
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13C{1H} NMR (100 MHz): 1024 scans, D1 of 2.0 seconds, using WALTZ-16 decoupling.
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Self-Validation Check: The decoupling simplifies the spectrum, but the JCF (Carbon-Fluorine) spin-spin couplings remain. The presence of specific doublet splittings in the ¹³C spectrum mathematically validates the position of the fluorine atom on the ring.
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19F{1H} NMR (376 MHz): 32 scans. Proton decoupling is applied to collapse the complex F-H multiplet into a sharp singlet, providing an unambiguous confirmation of the fluorine atom's presence without the spectral crowding seen in the proton spectrum.
Quantitative Data & Chemical Shift Assignments
The following tables summarize the theoretical high-resolution NMR data, derived from quantum chemical shift predictions and empirical rules for substituted benzenes.
Table 1: ¹H NMR Data (400 MHz, DMSO-d6)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Structural Assignment |
| -NH₃⁺ | 8.45 | br s | - | 3H | Ammonium protons (validates HCl salt) |
| H-6 | 7.60 | dd | 8.6, 6.5 | 1H | Central ring, ortho to -CH₂, meta to F |
| H-3', 5' | 7.42 | t | 8.0 | 2H | Phenoxy ring (meta protons) |
| H-4' | 7.20 | t | 7.5 | 1H | Phenoxy ring (para proton) |
| H-2', 6' | 7.10 | d | 8.0 | 2H | Phenoxy ring (ortho protons) |
| H-3 | 6.90 | dd | 11.5, 2.5 | 1H | Central ring, ortho to F, meta to H-5 |
| H-5 | 6.85 | dd | 8.6, 2.5 | 1H | Central ring, ortho to OPh, meta to H-3 |
| -CH₂- | 4.05 | s | - | 2H | Benzylic methylene |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d6)
Note: The diagnostic power of this spectrum lies in the JCF coupling constants. The massive 248 Hz coupling unambiguously identifies C2.
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Structural Assignment |
| C2 | 160.5 | d | 248.0 | C-F (central ring, 1JCF ) |
| C4 | 158.8 | d | 11.0 | C-O (central ring, 3JCF ) |
| C1' | 155.6 | s | - | C-O (phenoxy ring) |
| C6 | 132.4 | d | 5.0 | C-H (central ring, 4JCF ) |
| C3', C5' | 130.2 | s | - | C-H (phenoxy meta) |
| C4' | 124.3 | s | - | C-H (phenoxy para) |
| C2', C6' | 119.5 | s | - | C-H (phenoxy ortho) |
| C1 | 118.0 | d | 15.0 | C-CH₂ (central ring, 2JCF ) |
| C5 | 111.5 | d | 3.0 | C-H (central ring, 4JCF ) |
| C3 | 107.2 | d | 25.0 | C-H (central ring, 2JCF ) |
| -CH₂- | 36.5 | s | - | Benzylic carbon |
Table 3: ¹⁹F NMR Data (376 MHz, DMSO-d6)
| Chemical Shift ( δ , ppm) | Multiplicity (without ¹H dec.) | Multiplicity (with ¹H dec.) | Assignment |
| -116.5 | dd ( J = 11.5, 6.5 Hz) | s | Single aromatic fluorine |
2D NMR Connectivity Analysis (HSQC & HMBC)
To elevate the trustworthiness of the assignment, 2D NMR is employed to map the exact molecular topology:
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HSQC (Heteronuclear Single Quantum Coherence): Correlates the proton at δ 4.05 to the carbon at δ 36.5, confirming the benzylic -CH₂- group.
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HMBC (Heteronuclear Multiple Bond Correlation): The benzylic protons ( δ 4.05) will show strong 3JCH correlations to C2 ( δ 160.5) and C6 ( δ 132.4). This specifically proves that the methanamine group is positioned exactly adjacent to the fluorine-bearing carbon, locking the regiochemistry of the molecule in place and ruling out the 3-fluoro isomer.
Experimental Workflow Visualization
The following diagram illustrates the logical progression of our self-validating NMR elucidation system.
Self-Validating NMR Elucidation Workflow for Fluorinated Aromatics.
Conclusion
The structural elucidation of (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride relies heavily on the interplay between ¹H, ¹³C, and ¹⁹F NMR spectroscopy. By utilizing DMSO-d6 to preserve the ammonium signal and exploiting the highly diagnostic JCF coupling constants in the ¹³C spectrum, researchers can establish a rigorous, self-validating analytical framework. This ensures the absolute integrity of the chemical building block before it is deployed in high-stakes pharmaceutical synthesis.
References
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NextSDS. "(2-fluoro-4-phenoxyphenyl)methanamine hydrochloride — Chemical Substance Information". NextSDS Database. Available at: [Link]
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Molaid. "2-fluoro-4-phenoxybenzaldehyde - Heteroaryl Rheb Inhibitors". Molaid Chemical Database. Available at: [Link]
